Levofloxacin Q-Säure
Übersicht
Beschreibung
Levofloxacin Q-Acid is a derivative of levofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. Levofloxacin Q-Acid is primarily studied for its potential to enhance the efficacy of levofloxacin through various modifications and conjugations.
Wissenschaftliche Forschungsanwendungen
Levofloxacin Q-Acid has a wide range of scientific research applications:
Chemistry: Used in the synthesis of novel antibiotics and drug delivery systems.
Biology: Studied for its interactions with bacterial enzymes and cellular pathways.
Medicine: Investigated for its potential to combat bacterial resistance and improve the efficacy of existing antibiotics.
Industry: Utilized in the development of environmentally friendly production methods and pharmaceutical formulations
Wirkmechanismus
Target of Action
Levofloxacin Q-Acid, also known as Levofloxacin carboxylic acid, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for the transcription and replication of bacterial DNA .
Mode of Action
Levofloxacin Q-Acid inhibits the supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA . As a result, the DNA replication process in bacteria is halted, leading to the death of the bacteria .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the DNA replication and transcription in bacteria, affecting the biochemical pathways related to these processes
Pharmacokinetics
Levofloxacin, the parent compound, is known to be rapidly and completely absorbed, widely distributed in the body, minimally metabolized in the liver, and primarily excreted in the urine . These properties likely influence the bioavailability of Levofloxacin Q-Acid, but specific studies on Levofloxacin Q-Acid are needed to confirm this.
Result of Action
The primary molecular effect of Levofloxacin Q-Acid is the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . This results in the death of the bacteria, thereby exerting its antibacterial effect
Action Environment
Environmental factors can influence the action, efficacy, and stability of Levofloxacin Q-Acid. For instance, the presence of certain ions in the environment can affect the adsorption of Levofloxacin Q-Acid, which can influence its removal from aqueous environments . Additionally, the pH value and the presence of certain cations can affect the adsorption process of Levofloxacin Q-Acid . More research is needed to fully understand how various environmental factors influence the action of Levofloxacin Q-Acid.
Biochemische Analyse
Biochemical Properties
Levofloxacin Q-Acid is involved in several biochemical reactions, primarily due to its role as an intermediate in the synthesis of levofloxacin. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription . Levofloxacin Q-Acid inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death. Additionally, Levofloxacin Q-Acid may interact with other proteins involved in cellular metabolism and signaling pathways, further enhancing its antibacterial activity.
Cellular Effects
Levofloxacin Q-Acid has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This inhibition results in the cessation of bacterial cell growth and division. Furthermore, Levofloxacin Q-Acid can impact cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal functioning of bacterial enzymes and proteins. These effects contribute to the overall antibacterial activity of Levofloxacin Q-Acid and its effectiveness in treating bacterial infections.
Molecular Mechanism
The molecular mechanism of action of Levofloxacin Q-Acid involves its binding interactions with bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, Levofloxacin Q-Acid prevents the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, resulting in cell death. Additionally, Levofloxacin Q-Acid may cause changes in gene expression and enzyme activity, further contributing to its antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Levofloxacin Q-Acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Levofloxacin Q-Acid can undergo phase transformations and degradation under certain conditions . These changes can affect its antibacterial activity and overall effectiveness. Long-term studies in vitro and in vivo have demonstrated that Levofloxacin Q-Acid can maintain its antibacterial properties over extended periods, although its stability and activity may decrease over time.
Dosage Effects in Animal Models
The effects of Levofloxacin Q-Acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, Levofloxacin Q-Acid can cause toxic effects, including damage to tissues and organs. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. It is important to determine the optimal dosage of Levofloxacin Q-Acid to maximize its antibacterial effects while minimizing its toxic effects in animal models.
Metabolic Pathways
Levofloxacin Q-Acid is involved in several metabolic pathways, including those related to amino acid metabolism and energy production . The compound interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, Levofloxacin Q-Acid can bind with aminoacyl-tRNA synthetase and lactic acid dehydrogenase, affecting protein synthesis and energy metabolism . These interactions contribute to the overall metabolic effects of Levofloxacin Q-Acid and its role in bacterial cell function.
Transport and Distribution
Levofloxacin Q-Acid is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Once inside the cells, Levofloxacin Q-Acid can accumulate in specific tissues and organs, where it exerts its antibacterial effects. The distribution of Levofloxacin Q-Acid within the body is influenced by factors such as its solubility, stability, and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of Levofloxacin Q-Acid plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, Levofloxacin Q-Acid may localize to the nucleus, where it can interact with DNA and enzymes involved in DNA replication and transcription. This localization enhances the compound’s ability to inhibit bacterial DNA processes and exert its antibacterial effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Levofloxacin Q-Acid involves several steps, starting with the synthesis of levofloxacin. The carboxylic acid group of levofloxacin is conjugated with the amino group of β-alanine attached to lysine in the presence of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine for three hours . This method ensures high product yield and excellent product quality.
Industrial Production Methods: An environmentally friendly method for preparing levofloxacin hydrochloride, which includes the preparation of Levofloxacin Q-Acid, has been developed. This method involves the use of 3-(2-hydroxy-1-methyl-ethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)-ethyl acrylate. The process is designed to reduce liquid, gaseous, and solid waste, making it suitable for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Levofloxacin Q-Acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include modified derivatives of Levofloxacin Q-Acid with enhanced antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
- Ofloxacin: A racemic mixture of which levofloxacin is the active S-enantiomer.
- Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.
- Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria .
Eigenschaften
IUPAC Name |
(2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKWWNNJFKZNJO-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143604 | |
Record name | Levofloxacin q-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100986-89-8, 82419-35-0 | |
Record name | Levofloxacin Q-acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100986-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levofloxacin q-acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levofloxacin q-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-, (3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOFLOXACIN Q-ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GT8FY84E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.